5-Bromo-2,1-benzothiazole-3-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes 5-Bromo-2,1-benzothiazole-3-carboxylic acid, has been a topic of interest in various research studies . For instance, one study mentioned the synthesis of benzothiazole derivatives by reacting 2-aminothiophenol with aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole ring substituted with a bromine atom at the 5th position and a carboxylic acid group at the 3rd position. The InChI key for this compound is XALPQVGTZQNXCH-UHFFFAOYSA-N.Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .Scientific Research Applications
Synthesis and Pharmacological Activity
- Research has explored the synthesis of imidazo[2,1-b]benzothiazole carboxylic and acetic acids, with anti-inflammatory, analgesic, and ulcerogenic activities being tested (Grandolini et al., 1993).
Antimicrobial Applications
- Novel synthesis methods have been developed for 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles, demonstrating significant antimicrobial activity against various bacterial strains (Bhagat, Deshmukh, & Kuberkar, 2012).
Fluorescent and Colorimetric pH Probe
- A 5-(4-((2-(benzothiazole-2-carbonyl)hydrazono)methyl)-3-hydroxyphenoxy)-N,N,N-trimethylpentan-1-aminium bromide probe was synthesized for monitoring acidic and alkaline solutions, useful in real-time pH sensing (Diana, Caruso, Tuzi, & Panunzi, 2020).
Solid Phase Synthesis of Benzothiazole Derivatives
- A new method for solid-phase synthesis of benzothiazoles and thiophene derivatives was established, offering high yields and purities (Huang & Tang, 2003).
Antitumor Applications
- The synthesis of 2-(4-aminophenyl)benzothiazoles and their activity against breast cancer cell lines was investigated, revealing potent inhibitory activity in certain derivatives (Shi et al., 1996).
Aggregation-Induced Emission Luminogen
- A benzothiazole-based AIEgen was designed for ratiometric fluorescent chemosensor applications, suitable for detecting pH fluctuation in biosamples and neutral water samples (Li et al., 2018).
Synthesis of Benzothiazole Analogues
- Novel methods were developed for synthesizing 5-substituted 1,3-benzothiazol-2(3H)-ones, showing various biological activities (Pirat et al., 2011).
Robust Synthesis Method
- A new synthesis method was reported for benzothiazoles from carboxylic acids, showing versatility with various substituents (Meghdadi, Amirnasr, & Ford, 2012).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target enzymes, which can result in antibacterial action .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways related to the function of the enzymes they inhibit .
Result of Action
Benzothiazole derivatives have been reported to have antibacterial action .
Properties
IUPAC Name |
5-bromo-2,1-benzothiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2S/c9-4-1-2-6-5(3-4)7(8(11)12)13-10-6/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALPQVGTZQNXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367452-90-1 |
Source
|
Record name | 5-bromo-2,1-benzothiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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